molecular formula C22H22N4OS2 B2537057 N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide CAS No. 1171402-41-7

N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide

Cat. No.: B2537057
CAS No.: 1171402-41-7
M. Wt: 422.57
InChI Key: IYPTZZLRIHRVMO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide is a structurally complex benzamide derivative featuring three distinct pharmacophores:

  • A benzo[d]thiazole moiety, a bicyclic aromatic system known for its role in antimicrobial and anticancer agents.
  • A 3,5-dimethylpyrazole ring linked via an ethyl group, which may enhance binding affinity through hydrogen bonding or π-π interactions.
  • A 4-(methylthio)benzamide core, where the methylthio substituent increases lipophilicity compared to electron-withdrawing groups like halogens.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-15-14-16(2)26(24-15)13-12-25(21(27)17-8-10-18(28-3)11-9-17)22-23-19-6-4-5-7-20(19)29-22/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPTZZLRIHRVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide is a complex organic compound that combines a benzothiazole moiety with a pyrazole derivative. This structural configuration suggests potential biological activities, particularly in pharmacology. The compound's design aims to enhance its interaction with biological targets, which may lead to therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C27H33N5O3S2C_{27}H_{33}N_{5}O_{3}S_{2}, with a molecular weight of approximately 539.7 g/mol. The IUPAC name is N-(1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide. The compound features a benzothiazole ring, a sulfonamide group, and a pyrazole moiety, which are known for their diverse biological activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • DNA Interaction : Potential binding to DNA could lead to alterations in gene expression and cellular proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study indicated that benzothiazole-based compounds exhibited IC50 values ranging from 0.5 to 10 µM against A549 lung cancer cells, demonstrating promising anticancer properties .

Anticonvulsant Activity

The incorporation of the 3,5-dimethylpyrazole moiety suggests potential anticonvulsant effects. Research has demonstrated that similar compounds can reduce seizure activity in animal models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models . The protective index (PI) for some derivatives was noted to be significantly high, indicating favorable safety profiles alongside efficacy.

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial activity. A related compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL . This suggests that this compound could exhibit similar properties.

Case Studies

Several case studies have investigated the biological activities of related benzothiazole compounds:

  • Study on Anticancer Activity :
    • Compound : 2-substituted benzothiazoles
    • Cell Lines : A549 and MCF7
    • Results : Significant cytotoxicity was observed with IC50 values less than 10 µM .
  • Anticonvulsant Evaluation :
    • Compound : Benzothiazole-pyrazole derivatives
    • Model : MES test in mice
    • Results : Compounds exhibited reduced seizure duration and frequency .
  • Antimicrobial Testing :
    • Compound : Benzothiazole derivatives
    • Pathogens Tested : Staphylococcus aureus and Escherichia coli
    • Results : Effective inhibition with MIC values indicating strong antimicrobial activity .

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Research has demonstrated that derivatives of benzothiazole, including those containing pyrazole moieties, exhibit significant anticonvulsant properties. A study synthesized a series of benzothiazole derivatives with 3,5-dimethylpyrazole and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. The findings indicated that these compounds could effectively reduce seizure activity, suggesting potential therapeutic applications in treating epilepsy .

1.2 Anticancer Properties

The incorporation of the benzothiazole moiety has been linked to anticancer activity. Various studies have reported that compounds derived from benzothiazole exhibit cytotoxic effects against different cancer cell lines. For instance, the synthesis of benzothiazole-pyrazole hybrids has shown promising results in inhibiting tumor growth, with mechanisms involving apoptosis induction in cancer cells .

1.3 Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can mitigate neurotoxicity and oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

2.1 Pigments and Dyes

The unique structural properties of benzothiazole derivatives make them suitable for use in pigments and dyes. Their ability to absorb specific wavelengths of light allows for applications in creating colorants for various materials, including textiles and plastics .

2.2 Photovoltaic Materials

Recent studies have explored the use of benzothiazole-based compounds in organic photovoltaic devices. The electron-donating properties of these compounds enhance the efficiency of light absorption and charge transport within solar cells, making them promising candidates for renewable energy applications .

Case Studies

Study Focus Findings
Ahmed et al. (2022)Synthesis of benzothiazole-pyrazole hybridsDemonstrated significant anticonvulsant activity with minimal neurotoxicity .
Azzam et al. (2019)Cytotoxicity against cancer cell linesReported effective inhibition of tumor growth through apoptosis mechanisms .
Metwally et al. (2022)Neuroprotective effectsFound that certain derivatives reduced oxidative stress in neuronal models .

Comparison with Similar Compounds

Notes

  • Further pharmacological profiling is essential to confirm mechanistic hypotheses.

Calculated using ChemDraw Professional v22.0. *PFOR = Pyruvate:ferredoxin oxidoreductase.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide?

  • Methodological Answer : A multi-step approach is typically employed:

Amide Coupling : React benzo[d]thiazol-2-amine with activated carboxylic acid derivatives (e.g., 4-(methylthio)benzoyl chloride) under basic conditions (e.g., triethylamine) to form the benzamide core .

Functionalization : Introduce the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group via nucleophilic substitution or alkylation using intermediates like chloroethylpyrazoles .

  • Key Considerations : Monitor reaction progress using TLC or HPLC (94% yield and 95.5% purity achievable with optimized conditions) .

Q. How can researchers optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:

  • Central Composite Design : Test interactions between temperature (80–120°C), solvent polarity (DMF vs. THF), and reaction time (6–24 hours) to maximize yield .
  • Statistical Validation : Use ANOVA to identify significant factors and reduce experimental trials by 30–50% while maintaining robustness .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on benzothiazole (δ 7.8–8.2 ppm) and pyrazole (δ 2.1–2.5 ppm) proton signals .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for functional group modifications (e.g., substituting methylthio with sulfoxide groups) .
  • Machine Learning : Train models on existing benzothiazole/pyrazole reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) or solvent combinations .

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic SAR Profiling : Compare analogs with incremental substitutions (e.g., replacing 3,5-dimethylpyrazole with triazoles) to isolate electronic or steric effects .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to distinguish true bioactivity from experimental noise .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Kinetic Analysis : Use stopped-flow spectroscopy to measure binding rates with target enzymes (e.g., kinases) .
  • Isotopic Labeling : Synthesize deuterated or ¹⁴C-labeled analogs to track metabolic pathways via LC-MS .

Q. What reactor design principles are critical for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Continuous Flow Systems : Improve heat/mass transfer by using microreactors for exothermic steps (e.g., amide coupling) to minimize side reactions .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., IR spectroscopy) for real-time monitoring of intermediate purity .

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